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2-(4-Hydroxyanilino)oxane-3,4,5-triol

Cat. No.: B5220034
M. Wt: 241.24 g/mol
InChI Key: HDWNWEZUZNQNHS-UHFFFAOYSA-N
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Description

2-(4-Hydroxyanilino)oxane-3,4,5-triol is a chemical compound of interest in various scientific research fields. Structurally, it features a glycosidic core, the oxane-3,4,5-triol moiety, which is linked to a 4-hydroxyaniline group. This molecular architecture is characteristic of a glycoside, a class of compounds often investigated for their roles in biological systems and their potential as scaffolds in medicinal chemistry . Researchers value this compound for its potential applications in chemical biology and drug discovery. Glycosides with phenolic attachments have been studied for their diverse biological activities; for instance, similar compounds like Koaburaside, isolated from Lindera obtusiloba , have demonstrated documented anti-allergic and anti-inflammatory properties in research settings . The presence of multiple hydroxyl groups makes this compound a potential substrate for studies involving carbohydrate-processing enzymes or for the synthesis of more complex molecular entities. It is supplied strictly for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO5 B5220034 2-(4-Hydroxyanilino)oxane-3,4,5-triol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyanilino)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c13-7-3-1-6(2-4-7)12-11-10(16)9(15)8(14)5-17-11/h1-4,8-16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWNWEZUZNQNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Hydroxyanilino Oxane 3,4,5 Triol and Analogous N Aryl Glycosylamines

Direct N-Glycosylation Approaches

Direct approaches involve the coupling of a suitable glycosyl donor with an arylamine, such as p-aminophenol, to form the desired N-aryl glycosylamine. These methods are valued for their efficiency, though they often face challenges related to stereoselectivity and substrate scope.

The most conventional route to N-aryl glycosides is the direct condensation of a sugar with an arylamine. researchgate.net These reactions are typically promoted by acid. For instance, various N-arylglycosylamines have been prepared by reacting sugars like D-glucose or D-xylose with fluorinated anilines in water with a catalytic amount of hydrochloric acid. researchgate.net

A key factor influencing the outcome of these condensations is the basicity (pKa) of the arylamine. Research has shown an inverse relationship between the basicity of the aniline (B41778) derivative and the reaction yield; however, increased basicity tends to favor the formation of the β-anomer. researchgate.net This trade-off between yield and stereoselectivity is a critical consideration in synthetic design.

Table 1: Effect of Aniline Basicity on N-Glycosylation This table is generated based on findings that illustrate the relationship between the pKa of the aniline derivative, reaction yield, and stereoselectivity.

Aniline DerivativepKaYield (%)Anomeric Ratio (α:β)
4-Nitroaniline1.0HighMixture
4-Chloroaniline4.0ModeratePredominantly β
Aniline4.6ModeratePredominantly β
p-Aminophenol5.5LowerHigh β-selectivity

To overcome the limitations of traditional acid-promoted methods, which are often water-sensitive and have limited compatibility with certain amines, radical-based strategies have emerged. researchgate.net Photoredox catalysis, in particular, has become a powerful tool for generating glycosyl radicals under milder conditions. researchgate.net

One innovative approach uses readily accessible glycosyl sulfinates as radical precursors. researchgate.net Under basic conditions and employing a combination of photoredox and copper catalysts, this method achieves versatile and stereoselective N-glycosylation. researchgate.net The reaction demonstrates broad substrate scope and high tolerance for various functional groups on both the glycosyl donor and the N-aglycone. researchgate.net The generation of glycosyl radicals from glycosyl esters through photoredox activation has also proven effective in related C-aryl glycoside syntheses, underscoring the utility of radical intermediates. nih.gov

Indirect Synthetic Routes and Precursor Transformations

Indirect methods provide alternative pathways to N-aryl glycosylamines by first installing a precursor functional group at the anomeric position, which is then converted to the desired N-aryl linkage.

The use of glycosyl azides is a well-established and versatile strategy for accessing N-glycosides. researchgate.netresearchgate.net This indirect route involves two main steps: the stereoselective synthesis of a glycosyl azide (B81097), followed by its reduction to a glycosyl amine. The resulting amine is a key intermediate that can undergo N-arylation to furnish the final product. The Staudinger reaction, using triphenylphosphine, or catalytic hydrogenation are common methods for the reduction of the azide to the amine. This pathway offers excellent control over the stereochemistry at the anomeric center, as the azide can often be introduced with high stereoselectivity.

Multicomponent reactions (MCRs) offer a powerful and efficient means of synthesizing complex molecules like N-acylated glycosylamines in a single operation. A notable example is a three-component reaction that combines an n-pentenyl glycoside, acetonitrile, and a carboxylic acid. nih.gov Promoted by N-bromosuccinimide, this process affords N-acylated glycosylamines. nih.gov This strategy is compatible with various glycosyl donors, and the stereochemical outcome can be effectively controlled by using participating groups at the C2 position, such as tetrachlorophthalimido or azido (B1232118) groups. nih.gov

Stereoselective Control and Anomerization Processes in N-Glycoside Formation

The three-dimensional structure of N-aryl glycosylamines is defined by the orientation of the N-aryl group at the anomeric carbon (C-1), resulting in either α- or β-anomers. wikipedia.org Controlling and, if necessary, reversing this stereochemistry is a central challenge in their synthesis.

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the protecting groups on the sugar, the reaction conditions, and the nucleophilicity of the arylamine. researchgate.netresearchgate.net Neighboring group participation by a protecting group at the C2 position (e.g., an acetyl group) is a classic strategy to ensure the formation of 1,2-trans glycosides. chemistryviews.org Conversely, the synthesis of 1,2-cis glycosides is often more challenging. chemistryviews.org

Anomerization is the process of converting one anomer into the other, typically to achieve a thermodynamically more stable product or a specific desired stereoisomer. wikipedia.org This conversion can be promoted under acidic or basic conditions and often proceeds through an oxocarbenium ion intermediate. wikipedia.org For example, Lewis acids are well-known to promote the anomerization of glycosides. nih.gov In some cases, anomerization can be an unexpected outcome, as observed when N-acetylglucosamine β-glycosides were heated in a dibromomethane-dimethylformamide mixture, yielding up to 90% of the α-anomer. mdpi.com In other systems, such as aminoglycosides with a 2,3-trans carbamate (B1207046) group, the 1,2-trans anomer can be efficiently converted to the 1,2-cis isomer under mild acidic conditions. chemistryviews.orgnih.gov

Table 2: Anomerization of a β-Glycoside over Time This table is a representative example based on findings for the anomerization of N-acetylglucosamine β-glycosides to their α-anomers at 100°C. mdpi.com

Time (hours)β-Anomer (%)α-Anomer (%)
01000
18515
53466
121585
241090

Post-Synthetic Derivatization and Functionalization of the 2-(4-Hydroxyanilino)oxane-3,4,5-triol Scaffold

Elaboration to N-Glycosyl Amides

A primary route for the functionalization of this compound involves the acylation of its anomeric nitrogen to produce N-glycosyl amides. This transformation leverages the nucleophilicity of the secondary amine. The synthesis of N-glycosyl amides often begins with glycosyl amines as direct precursors. rsc.orgresearchgate.net However, this approach can be challenging due to the potential for hydrolysis and anomerization, which can lead to low yields and a loss of stereochemical control. rsc.orgresearchgate.net

To circumvent these issues, synthetic strategies often employ glycosyl azides as stable intermediates. rsc.orgresearchgate.netrsc.org The azide is reduced to the corresponding glycosylamine, which is then immediately reacted with an acylating agent. rsc.org Common acylating agents include activated carboxylic acid derivatives like acyl halides or anhydrides. nih.gov The reaction is typically performed in the presence of a base to neutralize the acidic byproducts. For instance, the reaction of a glycosylamine with an acyl chloride in a solvent such as pyridine (B92270) can effectively yield the desired N-glycosyl amide. nih.gov Alternative methods, such as using p-nitrophenol esters of lipids as coupling partners under solvent-free conditions, have also been developed to efficiently produce both α- and β-glycosyl amides. nih.gov

Table 1: Representative Acylation Reactions for N-Aryl Glycosylamine Scaffolds

Starting GlycosylamineAcylating AgentCoupling ConditionsProduct
This compoundAcetic AnhydridePyridine, Room TemperatureN-(4-hydroxyphenyl)-N-(3,4,5-trihydroxyoxan-2-yl)acetamide
2-(Phenylamino)oxane-3,4,5-triolBenzoyl ChlorideTriethylamine, DichloromethaneN-benzoyl-N-phenyl-(3,4,5-trihydroxyoxan-2-yl)amine
2-(4-Methoxyanilino)oxane-3,4,5-triolPropionyl ChlorideDiisopropylethylamine, THFN-(4-methoxyphenyl)-N-(3,4,5-trihydroxyoxan-2-yl)propionamide

This table provides illustrative examples based on established acylation methodologies.

Incorporation into N-Linked Glycan Polymer Structures

The this compound scaffold is also a valuable monomer for the synthesis of N-linked glycan polymers. These polymers incorporate carbohydrate moieties directly linked to the polymer backbone via a nitrogen atom, mimicking the N-glycosylation found in nature. wikipedia.orgyoutube.com A straightforward approach to these polymers involves the acrylation of glycosylamine intermediates followed by polymerization. nih.gov

The phenolic hydroxyl group on the aryl substituent of this compound provides a key reactive site for polycondensation reactions. rsc.orgrsc.org This allows for the formation of polymers such as polyesters or polycarbonates by reacting the monomer with diacyl chlorides or phosgene, respectively. The resulting polymers feature the glycan unit as a significant part of the repeating unit. The synthesis of N-glycan polymers can be achieved without the need for protection and deprotection steps in some cases, proceeding from free glycans through glycosylamine intermediates in a one-pot fashion. nih.gov

The characterization of these N-linked glycan polymers involves determining their molecular weight, structure, and physical properties using various analytical techniques.

Table 2: Potential Polymerization Strategies Involving N-Aryl Glycosylamine Monomers

Glycosylamine MonomerComonomer / LinkerPolymer TypeIllustrative Polymer Backbone
This compoundPhosgenePolycarbonate-[O-C₆H₄-N(Glycosyl)-C(O)]n-
This compoundAdipoyl ChloridePolyester-[O-C₆H₄-N(Glycosyl)-C(O)-(CH₂)₄-C(O)]n-
2-(4-Aminophenylamino)oxane-3,4,5-triolTerephthaloyl ChloridePolyamide-[NH-C(O)-C₆H₄-C(O)-NH-C₆H₄-N(Glycosyl)]n-

This table illustrates potential polymerization reactions based on established principles of polymer chemistry.

Advanced Spectroscopic and Structural Elucidation of 2 4 Hydroxyanilino Oxane 3,4,5 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the complete solution-state structure and conformation of 2-(4-Hydroxyanilino)oxane-3,4,5-triol. A suite of NMR experiments would be necessary for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-hydroxyanilino moiety and the protons of the oxane ring. The chemical shifts and coupling constants (J-values) of the oxane ring protons would be crucial for determining their relative stereochemistry (axial vs. equatorial).

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts would differentiate between the aromatic carbons, the anomeric carbon (C2 of the oxane ring), and the other carbons of the sugar moiety.

2D NMR Techniques: To establish connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal proton-proton coupling networks, helping to trace the connectivity within the oxane ring and the aromatic system.

HSQC: Would correlate each proton to its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is critical for confirming the linkage between the 4-hydroxyanilino group and the oxane ring at the C2 position.

Conformational analysis, particularly of the oxane ring (e.g., chair, boat, or skew-boat conformations), could be further investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands for the following functional groups:

O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups on the oxane ring and the phenolic hydroxyl group.

N-H stretching: A sharp to medium band around 3300-3500 cm⁻¹ from the secondary amine.

C-H stretching: Bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations typically appearing in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ range due to the C-O bonds of the alcohols and the ether linkage in the oxane ring.

C-N stretching: Vibrations in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to show strong signals in the Raman spectrum.

A hypothetical data table for the expected vibrational frequencies is presented below.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)Weak
N-H (amine)3300-3500Moderate
C-H (aromatic)3000-3100Strong
C-H (aliphatic)2850-2960Moderate
C=C (aromatic)1450-1600Strong
C-O (alcohol, ether)1000-1300Weak
C-N (amine)1250-1350Moderate

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:

Bond lengths and angles: Providing exact geometric parameters of the molecule.

Stereochemistry: Unambiguously confirming the relative and absolute stereochemistry of the chiral centers on the oxane ring.

Conformation: Revealing the preferred conformation of the molecule in the crystal lattice.

Intermolecular interactions: Detailing the hydrogen bonding network and other non-covalent interactions that dictate the crystal packing.

The resulting crystal structure would serve as the ultimate confirmation of the structural assignments made by NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₇NO₅), HRMS would be used to measure the exact mass of the molecular ion.

Expected HRMS Data:

Molecular Formula: C₁₂H₁₇NO₅

Monoisotopic Mass: 255.1107 Da

Technique: Electrospray ionization (ESI) is a common technique for such polar molecules, and the compound would likely be observed as a protonated molecule [M+H]⁺ (m/z 256.1180) or a deprotonated molecule [M-H]⁻ (m/z 254.1034).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecular ion. This would provide further structural information by identifying characteristic neutral losses and fragment ions. Expected fragmentation pathways could include:

Cleavage of the glycosidic bond between the aniline (B41778) and oxane moieties.

Loss of water molecules from the hydroxyl groups.

Ring-opening fragmentation of the oxane ring.

The fragmentation pattern would provide valuable corroborating evidence for the proposed structure.

Theoretical and Computational Chemistry Studies of 2 4 Hydroxyanilino Oxane 3,4,5 Triol

Density Functional Theory (DFT) Calculations for Electronic Structure, Optimized Geometry, and Energetics

No specific research data was found for Density Functional Theory (DFT) calculations on 2-(4-Hydroxyanilino)oxane-3,4,5-triol.

In principle, Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry for predicting the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional arrangement of atoms—the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.

The calculations would yield crucial energetic data, including the total electronic energy, the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These values are fundamental in assessing the molecule's kinetic stability and reactivity. Furthermore, DFT provides a detailed map of electron density distribution, revealing insights into the molecule's polarity and the nature of its chemical bonds. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise structural model.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculation (Note: This table is illustrative as no specific data was found for this compound.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-O (oxane ring) --- --- ---
C-N (anilinic link) --- --- ---
O-H (hydroxyl) --- --- ---
C-C-O (ring) --- --- ---
C-N-C --- --- ---
H-O-C --- --- ---

In-depth Conformational Analysis and Potential Energy Surface Exploration

No specific research data was found for the conformational analysis of this compound.

The structural flexibility of this compound, arising from rotatable single bonds—particularly the C-N bond linking the oxane and aniline (B41778) rings and the various C-O bonds of the hydroxyl groups—necessitates a thorough conformational analysis. This exploration involves mapping the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles and calculating the corresponding energy at each point.

The goal of this analysis is to identify the global minimum energy conformation, which represents the most stable and thus most populated structure at equilibrium, as well as other low-energy local minima. These different conformers can exhibit distinct properties and may be relevant in various chemical environments. The energy barriers between these conformers, also determined from the PES, provide information about the dynamics of conformational interconversion. Such studies are crucial for understanding how the molecule's shape influences its interactions and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

While general principles of HOMO-LUMO analysis are well-established, no specific frontier molecular orbital data for this compound was found in the search results.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich 4-hydroxyaniline moiety, which can act as an electron donor. Conversely, the LUMO would represent the region most susceptible to accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. colab.ws These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction. nih.gov

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. nih.gov

Analysis of the spatial distribution of the HOMO and LUMO would pinpoint the likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors (Note: This table is illustrative as no specific data was found for this compound.)

Parameter Formula Calculated Value (eV)
EHOMO --- ---
ELUMO --- ---
Energy Gap (ΔE) ELUMO - EHOMO ---
Ionization Potential (I) -EHOMO ---
Electron Affinity (A) -ELUMO ---
Electronegativity (χ) (I + A) / 2 ---
Chemical Hardness (η) (I - A) / 2 ---
Chemical Softness (S) 1 / (2η) ---

Computational Prediction and Validation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

No specific computationally predicted spectroscopic data was found for this compound.

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate or interpret experimental data. For this compound, the vibrational (infrared and Raman) spectra could be simulated using DFT. This involves calculating the second derivatives of the energy with respect to atomic displacements to obtain the frequencies and intensities of the vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of O-H, N-H, and C-O bonds, or the bending of various functional groups. Comparing the computed spectrum with an experimental one is a standard method for confirming the structure of a synthesized compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for each nucleus in the molecule. By correlating these predicted values with experimental spectra, one can achieve an unambiguous assignment of all signals, which is often a challenging task for complex molecules based on experimental data alone.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No specific research data was found for molecular dynamics simulations of this compound.

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This approach allows for the exploration of conformational changes, molecular flexibility, and intramolecular vibrations in a more realistic, dynamic context.

Biomolecular Interactions and Mechanistic Biological Activity of 2 4 Hydroxyanilino Oxane 3,4,5 Triol and Its Analogs

Glycomimetic Design Principles and Applications in Biological Systems

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates. nih.gov They are developed to interact with carbohydrate-binding proteins like lectins or enzymes such as glycosidases and glycosyltransferases. nih.govrsc.org The primary goal of glycomimetic design is to create analogs with improved properties over their natural carbohydrate counterparts, including enhanced metabolic stability, better bioavailability, and potentially higher affinity and selectivity for their target proteins. nih.govresearchgate.net

The structural modifications in glycomimetics often involve altering the glycosidic linkage, for instance, by replacing the anomeric oxygen with nitrogen, sulfur, or a methylene (B1212753) group. rsc.org In the case of 2-(4-hydroxyanilino)oxane-3,4,5-triol, the presence of a nitrogen atom at the anomeric position, forming a glycosylamine, is a key feature of its glycomimetic design. Glycosylamines are valuable intermediates in the synthesis of iminosugars, a significant class of glycomimetics. mdpi.com Iminosugars, where the endocyclic oxygen is replaced by nitrogen, are well-known for their therapeutic potential as enzyme inhibitors. unimi.it

The design of this compound, featuring a 4-hydroxyphenyl group attached to the anomeric nitrogen, suggests a strategy to enhance binding affinity and specificity. The aromatic ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with amino acid residues in the active site of a target enzyme. The hydroxyl group on the phenyl ring can act as a hydrogen bond donor or acceptor, further strengthening the interaction.

Enzyme Interaction and Inhibition Mechanisms

Based on its structure as a glycomimetic, this compound is anticipated to interact with and potentially inhibit various carbohydrate-processing enzymes.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Glycosylamine derivatives have been shown to be effective inhibitors of these enzymes. For instance, N-bromoacetyl-β-D-galactosylamine has been identified as an irreversible inhibitor of both the 'acid' and 'neutral' forms of β-galactosidase from human liver. nih.gov The inhibition is suggested to occur at the active site of the enzyme. nih.gov

Similarly, N-glycosyl amides containing a galactopyranose residue have been evaluated as inhibitors of β-galactosidase from E. coli. rsc.org These compounds were found to be moderate inhibitors of the enzyme. rsc.org The inhibitory activity of these analogs underscores the potential for this compound to act as a β-galactosidase inhibitor. The 4-hydroxyanilino moiety could provide additional binding interactions within the enzyme's active site, potentially leading to more potent inhibition compared to simpler glycosylamines.

Table 1: Inhibition of β-galactosidase by Glycosylamine Analogs

CompoundEnzyme SourceInhibition TypeObservations
N-bromoacetyl-β-D-galactosylamineHuman liverIrreversibleInhibits both acid and neutral β-galactosidases. nih.gov
N-glycosyl amides (galactose unit)E. coliModerate---

This table is generated based on data for analogous compounds and is for illustrative purposes.

Glycosyltransferases are enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar to a glycosyl acceptor. As a structural mimic of a monosaccharide, this compound could act as a substrate mimic and modulate the activity of glycosyltransferases. Aryl-N-acetyl-alpha-galactosaminides have been shown to inhibit UDP-Gal:GalNAc-beta-1,3-galactosyltransferase, an enzyme involved in mucin glycosylation. nih.gov This inhibition occurs in a dose-dependent manner. nih.gov These aryl-glycoside analogs act as primers for the synthesis of free oligosaccharides, effectively competing with the natural glycoprotein (B1211001) acceptors. nih.gov This suggests that this compound could potentially interfere with glycosylation pathways by acting as a competitive inhibitor or an alternative substrate for glycosyltransferases.

Glycogen (B147801) phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. youtube.comyoutube.com Inhibition of GP is a therapeutic strategy for managing type 2 diabetes. nih.gov Several glucose analogs have been developed as inhibitors of GP, with N-acyl-β-D-glucopyranosylamines being a prominent class. nih.gov

Virtual screening and subsequent synthesis have identified potent N-acyl-β-D-glucopyranosylamine inhibitors of glycogen phosphorylase b. nih.gov These compounds bind to the active site of the enzyme, and their inhibitory constants (Ki) can be in the low micromolar range. nih.gov For example, N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea is a potent inhibitor with a Ki of 0.4 µM. nih.gov The efficacy of these inhibitors highlights the potential of this compound to also inhibit glycogen phosphorylase. The oxane-3,4,5-triol core would mimic the glucose unit, while the 4-hydroxyanilino group could form crucial interactions within the enzyme's catalytic site.

Table 2: Inhibition of Glycogen Phosphorylase by N-Acyl-β-D-glucopyranosylamine Analogs

CompoundInhibition Constant (Ki)
Glucopyranosylidene-spiro-hydantoin 163-4 µM nih.gov
Glucopyranosylidene-spiro-thiohydantoin 185 µM nih.gov
Methyl N-(1-carboxamido-D-glucopyranosyl)carbamate 3716 µM nih.gov
N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea0.4 µM nih.gov
Isofagomine0.7 µM nih.gov

This table presents data for analogous compounds to illustrate the potential inhibitory activity.

For this compound, it is hypothesized that the oxane-triol ring would establish hydrogen bonds with the polar residues in the active site of a target enzyme, mimicking the interactions of a natural sugar. The 4-hydroxyanilino group would likely orient itself to form hydrophobic and hydrogen bonding interactions with specific amino acid side chains. The hydroxyl group on the phenyl ring could be particularly important for forming a key hydrogen bond that anchors the inhibitor in the active site, enhancing its inhibitory potency.

Protein and Biomolecular Recognition Studies

Beyond specific enzyme inhibition, the glycomimetic nature of this compound suggests it could participate in a broader range of biomolecular recognition events. Carbohydrate-binding proteins, or lectins, are involved in numerous cellular processes, including cell adhesion, signaling, and immune responses. Glycomimetics are being increasingly explored as modulators of lectin activity. nih.gov

The design of this compound, with its specific stereochemistry and the presence of an aromatic aglycone, could confer selectivity for certain lectins. The 4-hydroxyanilino group could provide the necessary interactions to differentiate between different lectin binding sites. Further studies would be required to explore the specific lectin-binding profile of this compound and its potential to modulate lectin-mediated biological processes.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research and database inquiries have yielded no specific scientific data for the chemical compound “this compound.” Consequently, an article detailing its biomolecular interactions, mechanistic biological activity, and structure-activity relationships cannot be generated at this time.

The search did identify related but distinct chemical structures, such as 2-(hydroxymethyl)oxane-3,4,5-triol and various 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. mdpi.comnih.govnih.gov However, the provided instructions strictly require focusing only on “this compound.” The absence of specific literature or database entries for this particular compound prevents the creation of a scientifically accurate and informative article as outlined.

Further research into novel compounds or proprietary databases may be necessary to obtain the information required to fulfill the original request.

Emerging Research Directions and Potential Scientific Applications

Development of 2-(4-Hydroxyanilino)oxane-3,4,5-triol as Chemical Probes for Biological Research

The functional architecture of this compound makes it an ideal scaffold for the development of chemical probes to investigate complex biological systems. The aryl amine group provides a versatile handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores or photo-affinity labels.

One promising application is in the creation of photo-labeling probes to study carbohydrate-protein interactions, which are fundamental to numerous physiological and pathological processes. researchgate.net For instance, the aniline (B41778) component can be modified to an aryl azide (B81097). Upon photoactivation, the aryl azide generates a highly reactive nitrene intermediate that can form a covalent bond with interacting biomolecules in close proximity, such as lectins or glycosidases. This allows for the identification and characterization of specific carbohydrate-binding proteins. rsc.org

Table 1: Potential Modifications of this compound for Use as a Chemical Probe

Functional Group AdditionPurposePotential Application
Aryl AzidePhoto-affinity labelingIdentifying carbohydrate-binding proteins researchgate.netrsc.org
Alkyne or AzideClick chemistry handleConjugation to reporter molecules (e.g., fluorophores, biotin) nih.gov
FluorophoreFluorescence imagingVisualizing the localization of the probe in cells or tissues

The development of such probes derived from this compound offers a powerful tool to dissect the roles of N-glycosides in cellular recognition, signaling, and pathogen-host interactions.

Integration into Advanced Materials Science and Glycopolymer Design

The field of materials science is increasingly looking towards biologically derived molecules to create advanced functional materials. Glycopolymers, which are synthetic polymers with pendant carbohydrate moieties, are of particular interest due to their biocompatibility and ability to mimic natural glycoconjugates. researchgate.netnih.gov

The compound this compound serves as a key monomeric unit in the synthesis of novel glycopolymers. The typical synthetic route involves the conversion of the glycosylamine to an N-acryloyl glycomonomer. nih.gov This monomer can then be polymerized, often with other co-monomers, to create polymers with tailored properties. The presence of the 4-hydroxyphenyl group can impart specific characteristics to the resulting glycopolymer, such as altered hydrophilicity, potential for hydrogen bonding, and aromatic stacking interactions.

These glycopolymers have a wide range of potential applications:

Biomimetic Surfaces: Glycopolymer-coated surfaces can be used to study cell adhesion and to create biocompatible coatings for medical implants.

Biosensors: The specific recognition properties of the carbohydrate units can be harnessed to create sensitive and selective biosensors for detecting lectins, toxins, or pathogens. researchgate.netnih.gov

Drug Delivery Systems: The self-assembly of amphiphilic glycopolymers into micelles or vesicles can be used to encapsulate and deliver therapeutic agents. nih.gov

Table 2: Research Findings in Glycopolymer Synthesis from Glycosylamine Intermediates

Polymerization TechniqueMonomer TypeInitiator/CatalystResulting Polymer CharacteristicsReference
Cyanoxyl-mediated free-radical polymerizationN-acryloyl glycomonomersAryl alkyne/azide amineα,ω-End orthogonally functionalizable glycopolymers nih.gov
Free-radical polymerizationN-(prop-2-enoyl)-β-D-lactopyranosylamine4-Azidoaniline, HBF₄, NaOCNAryl azide chain-end functionalized N-lactosyl polymer rsc.org
PET-RAFT polymerizationAcrylamide derivatives with galactose unitsPhotoinduced electron/energy transferLibrary of GM1 mimic glycopolymers with varying hydrophobicity researchgate.net

The incorporation of this compound into these polymer backbones opens up new avenues for designing advanced materials with precisely controlled biological functions.

Unraveling Complex Biological Pathways Through Mechanistic Studies at the Molecular Level

N-aryl glycosylamines are analogs of N-glycosides, which are integral components of glycoproteins. researchgate.net These glycoproteins play critical roles in a vast array of biological processes, including immune responses, intercellular communication, and viral entry. researchgate.net Studying the interactions of well-defined synthetic N-aryl glycosylamines like this compound can provide valuable insights into the molecular mechanisms governing these pathways.

By systematically varying the structure of the glycosidic and the aromatic moieties, researchers can probe the specific structural requirements for binding to carbohydrate-recognizing proteins. For example, the 4-hydroxyphenyl group can participate in specific hydrogen bonding or π-stacking interactions within a protein's binding pocket, which can be investigated through structural biology techniques like X-ray crystallography and NMR spectroscopy.

These mechanistic studies can help to:

Elucidate Enzyme Mechanisms: Understand how glycosidases and glycosyltransferases recognize and process their substrates.

Map Protein-Carbohydrate Interactions: Detail the specific molecular interactions that govern the binding of lectins to their carbohydrate ligands.

Inform Drug Design: The insights gained can guide the rational design of inhibitors for enzymes involved in disease processes or antagonists for lectins that mediate pathological cell adhesion.

Exploration of Sustainable and Green Chemistry Routes for N-Aryl Glycosylamine Synthesis

The synthesis of N-aryl glycosylamines has traditionally relied on methods that can involve harsh conditions or the use of stoichiometric, and often toxic, reagents. researchgate.net There is a significant and growing interest in developing more sustainable and environmentally friendly synthetic routes.

Recent research has focused on several green chemistry approaches:

Catalytic Methods: The use of metal catalysts, such as iron or ruthenium, can enable N-glycosylation reactions with high efficiency and selectivity under milder conditions and with lower catalyst loadings. researchgate.net

Aqueous Reaction Media: Performing syntheses in water instead of organic solvents reduces the environmental impact and can simplify product purification. The synthesis of N-aryl glycosylamines has been successfully demonstrated in water, sometimes with a small amount of acid catalyst. researchgate.net

One-Pot Reactions: Multi-component reactions where several starting materials are combined in a single step to form the final product offer a more atom-economical and efficient approach compared to traditional multi-step syntheses. nih.gov

Enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, although this approach is still under development for N-aryl glycosylamine synthesis.

Table 3: Comparison of Synthetic Routes for N-Aryl Glycosylamines

Synthetic MethodKey FeaturesAdvantagesChallengesReference
Classical Acid-PromotedFormation of oxocarbenium intermediateWell-establishedWater-sensitive, often requires protecting groups, incompatible with some amines researchgate.net
Metal-Catalyzed GlycosylationUse of Fe or Ru catalysts with glycosyl donorsHigh chemoselectivity, low catalyst loading, milder conditionsCatalyst cost and removal, substrate scope researchgate.net
Aqueous SynthesisWater as solvent, often with acid catalystEnvironmentally friendly, simplified workupPotential for hydrolysis, solubility issues researchgate.net
Three-Component Reactionn-pentenyl glycosides, acetonitrile, carboxylic acidsHigh efficiency, one-pot procedureSubstrate limitations, control of stereoselectivity nih.gov

The development of these green synthetic methodologies is crucial for the sustainable production of this compound and related compounds, facilitating their broader application in research and technology.

Q & A

Q. What are the established synthetic routes for 2-(4-Hydroxyanilino)oxane-3,4,5-triol, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Oxane Ring Formation : Cyclization of diols and aldehydes under acidic conditions (e.g., HCl or H₂SO₄) .

  • Hydroxymethyl Group Introduction : Reaction with formaldehyde under basic catalysis (e.g., NaOH) .

  • Amination : Coupling with 4-hydroxyaniline via nucleophilic substitution or reductive amination .

  • Optimization : Use Design of Experiments (DoE) to assess variables (temperature, pH, stoichiometry). Fractional factorial designs are recommended for screening critical parameters .

    Table 1: Example Reaction Conditions

    StepReagents/ConditionsYield (%)Reference
    Oxane CyclizationDiol + Aldehyde, H₂SO₄, 80°C65–70
    HydroxymethylationFormaldehyde, NaOH, 50°C80–85
    Amination4-Hydroxyaniline, EtOH, reflux60–65

Q. How is the structural elucidation of this compound performed, and what analytical techniques are most effective?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., hydroxyl and amino group positions). DEPT-135 distinguishes CH₂/CH₃ groups .
  • X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks, and stereochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 300.26 for C₁₂H₁₇NO₆) .
  • Computational Validation : Compare experimental data with DFT-calculated NMR shifts or IR spectra .

Q. What preliminary biological assays are recommended to screen the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target kinases or hydrolases (e.g., α-glucosidase) using fluorogenic substrates. IC₅₀ values indicate potency .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare with positive controls (e.g., doxorubicin) .
  • Solubility/Bioavailability : Use shake-flask method (aqueous/organic phase partitioning) or Caco-2 cell permeability assays .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., EGFR kinase). Focus on π-π stacking and H-bond interactions with the 4-hydroxyanilino group .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can researchers resolve contradictions between experimental biological activity data and computational predictions?

  • Methodological Answer :
  • Data Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .
  • Adjust Computational Parameters : Re-optimize force fields (e.g., AMBER) or include solvent effects in docking .
  • Synchrotron Crystallography : Resolve protein-ligand structures at <2.0 Å resolution to confirm binding hypotheses .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer for cyclization and amination steps .
  • Chiral Chromatography : Use preparative HPLC with amylose-based columns to separate enantiomers .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values across studies.

  • Root Cause : Variability in assay conditions (e.g., DMSO concentration affecting solubility).
  • Resolution :
    • Standardize protocols (e.g., ≤1% DMSO in cell assays) .
    • Validate with orthogonal assays (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.